
(4-Hydroxyphenyl)(5-methylthiophen-2-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Hydroxyphenyl)(5-methylthiophen-2-yl)methanone is a chemical compound that features a hydroxyphenyl group and a methylthiophenyl group attached to a methanone core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Hydroxyphenyl)(5-methylthiophen-2-yl)methanone typically involves the reaction of 4-hydroxybenzaldehyde with 5-methylthiophene-2-carboxylic acid under specific conditions. The reaction is often catalyzed by an acid or base to facilitate the formation of the methanone linkage. The process may involve steps such as esterification, reduction, and cyclization to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process and reduce costs.
化学反応の分析
Types of Reactions
(4-Hydroxyphenyl)(5-methylthiophen-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The methanone group can be reduced to form an alcohol.
Substitution: The phenyl and thiophenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of 4-hydroxybenzaldehyde or 4-hydroxybenzoic acid.
Reduction: Formation of (4-hydroxyphenyl)(5-methylthiophen-2-yl)methanol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学的研究の応用
Chemistry
In chemistry, (4-Hydroxyphenyl)(5-methylthiophen-2-yl)methanone is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a valuable tool for investigating the mechanisms of various biological processes.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and inflammation.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties. Its incorporation into polymers and other materials can enhance their performance and expand their range of applications.
作用機序
The mechanism of action of (4-Hydroxyphenyl)(5-methylthiophen-2-yl)methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyphenyl group can form hydrogen bonds with target molecules, while the methylthiophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecules and influence various biochemical pathways.
類似化合物との比較
Similar Compounds
- (4-Hydroxyphenyl)(phenyl)methanone
- (4-Hydroxyphenyl)(2-thienyl)methanone
- (4-Hydroxyphenyl)(3-methylthiophen-2-yl)methanone
Uniqueness
(4-Hydroxyphenyl)(5-methylthiophen-2-yl)methanone is unique due to the presence of both a hydroxyphenyl group and a methylthiophenyl group. This combination of functional groups imparts distinct chemical and physical properties, making it a versatile compound for various applications. Its ability to undergo diverse chemical reactions and interact with multiple molecular targets sets it apart from similar compounds.
特性
CAS番号 |
68204-86-4 |
|---|---|
分子式 |
C12H10O2S |
分子量 |
218.27 g/mol |
IUPAC名 |
(4-hydroxyphenyl)-(5-methylthiophen-2-yl)methanone |
InChI |
InChI=1S/C12H10O2S/c1-8-2-7-11(15-8)12(14)9-3-5-10(13)6-4-9/h2-7,13H,1H3 |
InChIキー |
WVLYZTQAMXSJHZ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(S1)C(=O)C2=CC=C(C=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


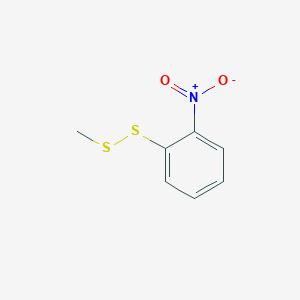
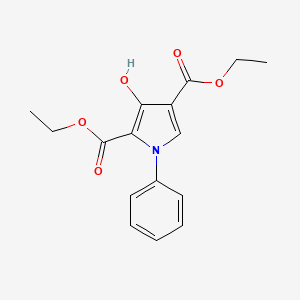
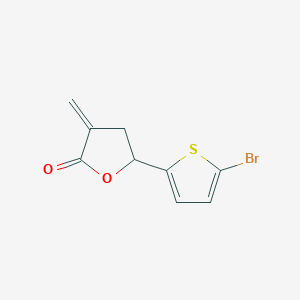
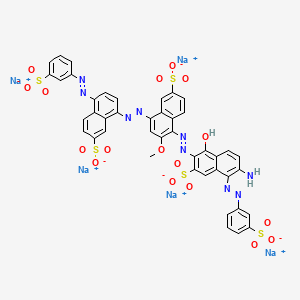
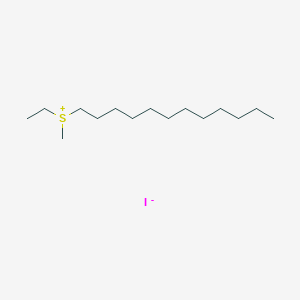
![[(2R,3R,4R,5R)-4-chloro-3-hydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B14475813.png)
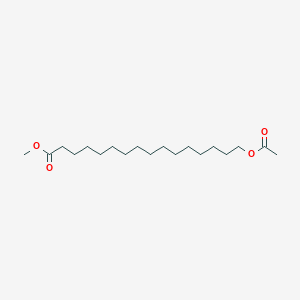


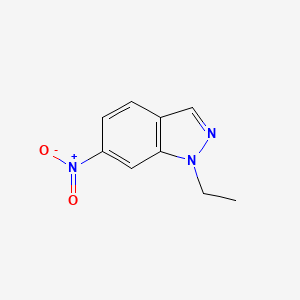
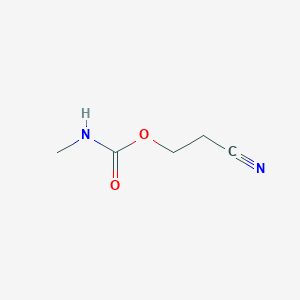

![[1,1'-Biphenyl]-2,2'-dicarboxaldehyde, 4,4',5,5',6,6'-hexamethoxy-](/img/structure/B14475835.png)

